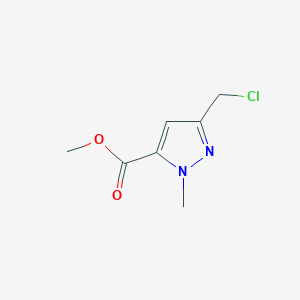![molecular formula C9H6ClNO3 B1425200 Methyl 2-chlorobenzo[d]oxazole-4-carboxylate CAS No. 1007112-35-7](/img/structure/B1425200.png)
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a chemical compound with the linear formula C9H6ClNO3 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is represented by the InChI code1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . The molecular weight of this compound is 211.6 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” are not available, oxazole derivatives are known to be used in various chemical reactions due to their wide spectrum of biological activities .Physical And Chemical Properties Analysis
“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a white to yellow solid . The molecular weight of this compound is 211.6 g/mol . The InChI code for this compound is1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Fluorescent Applications
Photophysical Properties and Synthesis Methyl 2-chlorobenzo[d]oxazole-4-carboxylate and its derivatives demonstrate intriguing photophysical properties. Ferreira et al. (2010) synthesized several 2,5-disubstituted oxazole-4-carboxylates, noting their high fluorescence quantum yields and moderate solvent sensitivity. The study explored the molecule's potential as a fluorescent probe, revealing its maintained fluorescence and solvent sensitivity even when linked to a peptide chain, suggesting applications in fluorescence tagging and molecular tracing in scientific research (Ferreira et al., 2010).
Chemical Transformations and Synthesis
Matrix-Isolated Studies and Photochemistry Lopes et al. (2011) delved into the matrix-isolated photochemistry of a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing the mechanistic pathways during its photoisomerization to an oxazole. This detailed understanding of photochemical reactions and conformational studies aids in synthesizing and manipulating oxazole derivatives for specific scientific applications (Lopes et al., 2011).
Synthesis of Functional Derivatives Prokopenko et al. (2010) reported on the synthesis of functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from the methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives enable further transformations, including the introduction of highly basic aliphatic amines into the oxazole structure, showcasing the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).
Methodology Development and Chemical Reactivity
Regiocontrolled Synthesis and Halogenation Hodgetts and Kershaw (2002) developed a method involving regiocontrolled halogenation and palladium-catalyzed coupling reactions using ethyl 2-chlorooxazole-4-carboxylate, allowing the synthesis of variously substituted oxazoles. This methodology highlights the potential of oxazole derivatives as intermediates for creating complex, substituted oxazoles in chemical research (Hodgetts & Kershaw, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMDXKTDOJUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718826 | |
| Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate | |
CAS RN |
1007112-35-7 | |
| Record name | Methyl 2-chloro-4-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-1,3-benzoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)
![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)






